Manganese acetate tetrahydrate

Description

Properties

IUPAC Name |

manganese(2+);diacetate;tetrahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Mn.4H2O/c2*1-2(3)4;;;;;/h2*1H3,(H,3,4);;4*1H2/q;;+2;;;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CESXSDZNZGSWSP-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].O.O.O.O.[Mn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14MnO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00210566 | |

| Record name | Manganese acetate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light red transparent solid; [Merck Index] Light pink hygroscopic crystals; [Acros Organics MSDS] | |

| Record name | Manganese(II) acetate tetrahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20730 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6156-78-1 | |

| Record name | Manganese acetate tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006156781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese acetate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid, manganese(2+) salt, tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGANESE ACETATE TETRAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TO51D176N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Manganese Acetate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

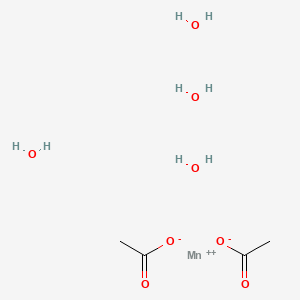

This technical guide provides a comprehensive overview of the crystal structure of manganese (II) acetate tetrahydrate (Mn(C₂H₃O₂)₂·4H₂O), a compound with applications in catalysis and as a precursor for various materials. This document details the crystallographic parameters, atomic arrangement, and the experimental methodology used for its structural determination, presenting data in a clear and accessible format for researchers and professionals in chemistry and materials science.

Crystal Structure and Space Group

Manganese (II) acetate tetrahydrate crystallizes in the monoclinic system, belonging to the space group P2₁/c .[1][2] This space group is centrosymmetric. The crystal structure was first determined by E.F. Bertaut, D. Qui, P. Burlet, and J. Moreau in 1974 through X-ray diffraction analysis.[2]

The manganese atoms are situated in the bc plane and are interconnected by acetate groups. These planes are separated by approximately 9.6 Å and are linked to one another solely through hydrogen bonds.[2]

Unit Cell Parameters

The determination of the unit cell parameters was carried out using least-squares refinement of the theta angles from 12 measured reflections. The refined parameters for the monoclinic cell are summarized in the table below.

| Parameter | Value |

| a | 11.10 ± 0.01 Å |

| b | 17.51 ± 0.02 Å |

| c | 9.09 ± 0.01 Å |

| β | 118.62 ± 0.05° |

| Z (formula units per cell) | 6 |

Data sourced from Bertaut et al. (1974).

Atomic Coordinates and Molecular Geometry

The asymmetric unit of manganese acetate tetrahydrate contains two crystallographically independent manganese atoms, Mn(1) and Mn(2), along with acetate and water molecules. The fractional atomic coordinates for the non-hydrogen atoms are presented below.

Fractional Atomic Coordinates

| Atom | x | y | z |

| Mn(1) | 0.5000 | 0.0000 | 0.5000 |

| Mn(2) | 0.0200(1) | 0.2983(1) | 0.4327(1) |

| O(1) | 0.0100(3) | 0.1158(2) | 0.1047(3) |

| O(2) | 0.0232(3) | 0.2107(2) | 0.2684(4) |

| O(3) | 0.1754(3) | 0.3526(2) | 0.3880(4) |

| O(4) | 0.1718(3) | 0.4747(2) | 0.4603(4) |

| O(5) | -0.1636(3) | 0.4671(2) | 0.2591(4) |

| O(6) | -0.1379(3) | 0.3477(2) | 0.2885(4) |

| O(7) (H₂O) | 0.2014(4) | 0.2223(2) | 0.0645(4) |

| O(8) (H₂O) | 0.3230(4) | 0.3802(2) | 0.1834(4) |

| O(9) (H₂O) | 0.4283(4) | 0.3175(2) | 0.1245(4) |

| O(10) (H₂O) | 0.6148(4) | 0.1966(2) | 0.1493(5) |

| O(11) (H₂O) | 0.6692(4) | 0.3777(2) | 0.4119(4) |

| O(12) (H₂O) | 0.3317(4) | 0.1055(2) | 0.3303(5) |

| C(1) | 0.0128(4) | 0.1417(2) | 0.2377(5) |

| C(2) | 0.0026(6) | 0.0869(3) | 0.3623(7) |

| C(3) | 0.2189(5) | 0.4206(3) | 0.4115(6) |

| C(4) | 0.3411(6) | 0.4377(3) | 0.3835(7) |

| C(5) | -0.2000(5) | 0.4094(3) | 0.2429(6) |

| C(6) | -0.3229(6) | 0.4288(3) | 0.1989(7) |

Standard deviations are given in parentheses. Data sourced from Bertaut et al. (1974).

Selected Interatomic Distances and Bond Angles

The coordination environment of the manganese atoms and the geometry of the acetate ligands are characterized by the following bond lengths and angles.

| Bond | Distance (Å) | Angle | Angle (°) |

| Mn(1)-O(2) | 2.162(4) | O(2)-Mn(1)-O(2') | 180.0 |

| Mn(1)-O(8) | 2.180(4) | O(8)-Mn(1)-O(8') | 180.0 |

| Mn(1)-O(12) | 2.221(4) | O(12)-Mn(1)-O(12') | 180.0 |

| Mn(2)-O(3) | 2.144(4) | O(3)-Mn(2)-O(4) | 59.8(1) |

| Mn(2)-O(4) | 2.278(4) | O(5)-Mn(2)-O(6) | 59.9(1) |

| Mn(2)-O(5) | 2.285(4) | O(7)-Mn(2)-O(9) | 90.3(1) |

| Mn(2)-O(6) | 2.150(4) | ||

| Mn(2)-O(7) | 2.203(4) | ||

| Mn(2)-O(9) | 2.208(4) | ||

| C(1)-O(1) | 1.268(6) | O(1)-C(1)-O(2) | 120.3(4) |

| C(1)-O(2) | 1.272(6) | O(1)-C(1)-C(2) | 119.5(4) |

| C(1)-C(2) | 1.511(7) | O(2)-C(1)-C(2) | 120.2(4) |

| C(3)-O(3) | 1.270(6) | O(3)-C(3)-O(4) | 120.1(4) |

| C(3)-O(4) | 1.274(6) | O(3)-C(3)-C(4) | 119.8(4) |

| C(3)-C(4) | 1.505(7) | O(4)-C(3)-C(4) | 120.1(4) |

| C(5)-O(5) | 1.273(6) | O(5)-C(5)-O(6) | 120.2(4) |

| C(5)-O(6) | 1.269(6) | O(5)-C(5)-C(6) | 119.7(4) |

| C(5)-C(6) | 1.508(7) | O(6)-C(5)-C(6) | 120.1(4) |

Data calculated from the atomic coordinates provided by Bertaut et al. (1974).

Experimental Protocols

The determination of the crystal structure of this compound involved single-crystal X-ray diffraction. The general workflow for this process is outlined below.

Crystal Synthesis and Preparation

Single crystals of this compound can be prepared by the slow evaporation of an aqueous solution of the salt. The resulting crystals are transparent, pink, lozenge-shaped plates. These crystals are noted to be brittle and cleave easily along the (100) plane.

X-ray Diffraction Data Collection

The crystallographic data were collected using Siemens and Philips automated diffractometers.

-

Radiation Source: Molybdenum Kα (Mo Kα) radiation was utilized.

-

Data Collection: The intensities of the reflections were measured and subsequently corrected for Lorentz and polarization effects.

-

Systematic Absences: The observed systematic absences in the diffraction pattern (h0l with l=2n+1 and 0k0 with k=2n+1) were indicative of the P2₁/c space group.

Structure Solution and Refinement

The crystal structure was solved and refined to a final R-factor of 0.049.[2] The positional parameters of the hydrogen atoms could not be determined from the X-ray diffraction data.[2]

Visualization of Experimental Workflow

The logical flow of the experimental and computational steps involved in determining the crystal structure is depicted in the following diagram.

Caption: Workflow for the determination of the crystal structure of this compound.

References

Solubility Profile of Manganese(II) Acetate Tetrahydrate in Water and Ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of manganese(II) acetate tetrahydrate in two common laboratory solvents: water and ethanol. Understanding the solubility of this compound is critical for a wide range of applications, from its use as a catalyst and in the synthesis of materials to its role in biological systems and pharmaceutical development. This document compiles available quantitative data, presents a detailed experimental protocol for solubility determination based on established international standards, and offers a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of manganese(II) acetate tetrahydrate has been reported in the literature, though data, particularly for ethanol, is limited and shows some inconsistencies for aqueous solutions. The available quantitative data is summarized in the table below. It is important to note that the precise conditions under which some of these measurements were taken are not always clearly stated, which may contribute to the observed discrepancies.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Source(s) |

| Water | 20 | 70.0 | [1] |

| Water | 25 | 23.3 | [2] |

| Water | 50 | 64.5 ( g/100g of solvent) | [3] |

| Ethanol | ~20 | 2.4 (anecdotal, not confirmed saturation) | [4] |

Note: The majority of sources describe manganese(II) acetate tetrahydrate as qualitatively "soluble" in both water and ethanol.[5][6]

Experimental Protocol for Solubility Determination

To obtain reliable and reproducible solubility data for manganese(II) acetate tetrahydrate, a standardized experimental protocol is essential. The following methodology is based on the principles outlined in the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105 ("Water Solubility"), which includes the flask method suitable for substances with solubility above 10⁻² g/L.[7][8][9][10] This protocol can be adapted for use with ethanol as the solvent.

Objective: To determine the saturation solubility of manganese(II) acetate tetrahydrate in water and ethanol at controlled temperatures.

Principle: The "shake-flask" method involves agitating an excess amount of the solid solute in the solvent at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus and Reagents:

-

Manganese(II) acetate tetrahydrate (analytical grade)

-

Deionized water (Type II grade or equivalent)

-

Absolute ethanol (analytical grade)

-

Constant temperature water bath or incubator with shaker

-

Glass flasks with stoppers (e.g., 50 mL or 100 mL)

-

Analytical balance (± 0.1 mg)

-

Magnetic stirrer and stir bars

-

Syringes with membrane filters (e.g., 0.45 µm pore size)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for manganese concentration determination (e.g., Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), or a validated titration method).

Procedure:

-

Preliminary Test: A preliminary test is recommended to estimate the approximate solubility and the time required to reach equilibrium. This can be done by preparing a supersaturated solution and observing the time it takes for the concentration to stabilize.

-

Sample Preparation:

-

Add an excess amount of manganese(II) acetate tetrahydrate to several flasks. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume of the respective solvent (water or ethanol) to each flask.

-

-

Equilibration:

-

Place the flasks in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 20°C, 25°C, 30°C, etc.).

-

Agitate the flasks at a constant rate that is vigorous enough to keep the solid suspended but not so vigorous as to cause foaming or splashing.

-

Allow the solutions to equilibrate for a predetermined time (e.g., 24-48 hours, as determined by the preliminary test). It is crucial to ensure that equilibrium has been reached by taking samples at different time points (e.g., 24, 36, and 48 hours) and confirming that the concentration no longer changes.

-

-

Sample Collection and Preparation for Analysis:

-

Once equilibrium is established, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a membrane filter to remove any undissolved particles.

-

Immediately dilute the filtered sample with a known volume of the appropriate solvent to prevent crystallization and to bring the concentration within the analytical range of the chosen instrument.

-

-

Concentration Analysis:

-

Determine the concentration of manganese in the diluted samples using a calibrated analytical method (e.g., AAS or ICP-OES).

-

Perform at least three independent measurements for each solvent and temperature.

-

-

Calculation of Solubility:

-

Calculate the concentration of manganese(II) acetate tetrahydrate in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in grams of solute per 100 mL of solvent.

-

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination and comparison of the solubility of manganese(II) acetate tetrahydrate.

Caption: Experimental workflow for determining the solubility of manganese(II) acetate tetrahydrate.

References

- 1. Manganese(II) acetate - Wikipedia [en.wikipedia.org]

- 2. MANGANESE(II) ACETATE TETRAHYDRATE | 6156-78-1 [chemicalbook.com]

- 3. manganese(II) acetate tetrahydrate [chemister.ru]

- 4. researchgate.net [researchgate.net]

- 5. chembk.com [chembk.com]

- 6. Manganese(II) acetate - Crystal growing [en.crystalls.info]

- 7. filab.fr [filab.fr]

- 8. oecd.org [oecd.org]

- 9. Water Solubility | Scymaris [scymaris.com]

- 10. oecd.org [oecd.org]

Manganese Acetate Tetrahydrate as a Precursor for Manganese Dioxide Nanoparticles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of manganese dioxide (MnO₂) nanoparticles using manganese acetate tetrahydrate (Mn(CH₃COO)₂·4H₂O) as a precursor. The versatility of this precursor allows for the fabrication of MnO₂ nanoparticles through various synthesis routes, each yielding distinct nanoparticle morphologies and properties. This document details the experimental protocols for the most common synthesis methods, presents quantitative data in structured tables for comparative analysis, and visualizes the underlying reaction pathways and experimental workflows.

Introduction

Manganese dioxide nanoparticles have garnered significant attention in biomedical and pharmaceutical research due to their unique physicochemical properties, including high surface area, diverse crystalline structures (α, β, γ, δ), and potent catalytic and oxidizing capabilities. These properties make them promising candidates for applications in drug delivery, bioimaging, biosensing, and as therapeutic agents. The choice of precursor is a critical factor in determining the final characteristics of the synthesized nanoparticles. This compound is a widely used precursor due to its good solubility in water and various organic solvents, and its ability to readily decompose to form manganese oxides upon heating. This guide focuses on the practical aspects of MnO₂ nanoparticle synthesis from this precursor, providing researchers with the necessary information to produce tailored nanoparticles for their specific applications.

Synthesis Methodologies

Several methods have been successfully employed to synthesize MnO₂ nanoparticles from this compound. The most prominent methods include hydrothermal synthesis, green synthesis, co-precipitation, solvothermal synthesis, and the sol-gel method. Each method offers distinct advantages and allows for the control of nanoparticle size, shape, and crystallinity.

Hydrothermal Synthesis

Hydrothermal synthesis is a versatile method that utilizes high temperatures and pressures in an aqueous solution to induce the crystallization of materials. This method is known for producing highly crystalline and well-defined nanostructures.

Experimental Protocol:

A typical hydrothermal synthesis of MnO₂ nanoparticles involves the following steps[1]:

-

Precursor Solution Preparation: Prepare a 0.2 M aqueous solution of this compound by dissolving the appropriate amount in deionized water.

-

Addition of Capping Agent (Optional): To control the size and morphology of the nanoparticles, a capping agent such as Cetyltrimethylammonium bromide (CTAB) can be added to the precursor solution and stirred for 30 minutes.

-

pH Adjustment: Add a 0.4 M solution of sodium hydroxide (NaOH) dropwise to the solution under constant stirring until the desired pH is reached. A brownish precipitate will form.

-

Hydrothermal Treatment: Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave. The autoclave is then sealed and heated to a specific temperature (e.g., 120-180°C) for a set duration (e.g., 12-24 hours).

-

Product Recovery: After the reaction, the autoclave is cooled down to room temperature. The resulting black precipitate is collected by centrifugation, washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts, and finally dried in an oven.

Green Synthesis

Green synthesis offers an eco-friendly and cost-effective alternative to conventional chemical methods by utilizing plant extracts or microorganisms as reducing and capping agents. The bioactive compounds present in these natural extracts facilitate the formation of nanoparticles.

Experimental Protocol:

The green synthesis of MnO₂ nanoparticles typically follows these steps[2][3][4]:

-

Preparation of Plant Extract: An aqueous extract of a suitable plant material (e.g., Piper nigrum fruits, Nyctanthes arbor-tristis leaves) is prepared by boiling a known weight of the powdered plant material in deionized water, followed by filtration.[4]

-

Reaction Mixture: A specific volume of the plant extract is added to an aqueous solution of this compound (e.g., 0.1 M) under continuous stirring.

-

Reaction Conditions: The reaction mixture is heated to a moderate temperature (e.g., 60-80°C) and stirred for a specified time (e.g., 2-24 hours). A color change in the solution indicates the formation of MnO₂ nanoparticles.[2][4]

-

Product Recovery: The synthesized nanoparticles are separated from the solution by filtration or centrifugation, washed with deionized water, and dried.

Co-precipitation Method

Co-precipitation is a simple and rapid method for synthesizing nanoparticles. It involves the simultaneous precipitation of the desired compound from a solution containing the precursor salt by adding a precipitating agent. While many protocols use manganese sulfate or chloride, manganese acetate can also be employed as a precursor[5].

Experimental Protocol:

A general procedure for the co-precipitation synthesis of MnO₂ nanoparticles is as follows:

-

Precursor Solution: Prepare an aqueous solution of this compound.

-

Precipitation: While vigorously stirring the precursor solution, a precipitating agent such as sodium hydroxide (NaOH) or ammonia (NH₃) is added dropwise until a pH of 8-10 is achieved, leading to the formation of a brown precipitate.[6]

-

Aging: The precipitate is typically aged for a certain period (e.g., 1-8 hours) under continuous stirring at a constant temperature (e.g., 60-80°C).[6][7]

-

Product Recovery: The precipitate is then filtered, washed with deionized water and ethanol, and dried in an oven. The dried powder may be further calcined at a high temperature (e.g., 500°C) to obtain the final crystalline MnO₂ nanoparticles.[7]

Solvothermal Synthesis

Similar to the hydrothermal method, solvothermal synthesis is carried out in a sealed vessel at elevated temperatures and pressures. However, it utilizes non-aqueous solvents, which can influence the morphology and properties of the resulting nanoparticles. While some protocols using manganese acetate have resulted in MnO nanoparticles, careful control of reaction parameters can potentially yield MnO₂.[8]

Experimental Protocol (General):

-

Reaction Mixture: this compound is dissolved in a high-boiling point organic solvent (e.g., oleic acid, benzyl ether).

-

Solvothermal Reaction: The mixture is sealed in a Teflon-lined autoclave and heated to a specific temperature (e.g., 120-200°C) for several hours.[9]

-

Product Recovery: After cooling, the product is collected by centrifugation, washed with a suitable solvent (e.g., a hexane/acetone mixture) to remove unreacted precursors and the solvent, and then dried under vacuum.[8]

Sol-Gel Method

The sol-gel method is a wet-chemical technique used for the fabrication of materials from a chemical solution which acts as the precursor for an integrated network (or gel) of discrete particles or network polymers. It is important to note that some sol-gel preparations using manganese acetate have been reported to yield Mn₃O₄; therefore, careful control over the oxidizing conditions is crucial for the synthesis of MnO₂.[10]

Experimental Protocol (General):

-

Sol Formation: this compound is dissolved in a suitable solvent, often in the presence of a complexing agent or surfactant (e.g., citric acid, polyvinylpyrrolidone).[4]

-

Gelation: The sol is then subjected to conditions that promote gelation, which can be achieved by adding a catalyst (acid or base) or by controlled evaporation of the solvent.

-

Aging and Drying: The gel is aged for a period to allow for the completion of the condensation reactions, followed by drying to remove the solvent.

-

Calcination: The dried gel is then calcined at a specific temperature to remove organic residues and induce the crystallization of MnO₂ nanoparticles.

Quantitative Data Presentation

The following tables summarize the quantitative data from various studies on the synthesis of MnO₂ nanoparticles using this compound as a precursor.

Table 1: Reaction Conditions for MnO₂ Nanoparticle Synthesis

| Synthesis Method | Precursor Concentration | Temperature (°C) | Time (h) | pH | Other Reagents | Reference |

| Hydrothermal | 0.2 M | 120-180 | 12-24 | - | CTAB, NaOH | [1] |

| Green Synthesis | 0.1 M | 60-80 | 2-24 | - | Plant Extracts | [2][4] |

| Co-precipitation | - | 60-80 | 1-8 | 8-10 | NaOH / NH₃ | [6][7] |

| Solvothermal | - | 120-200 | Several | - | Oleic acid | [8][9] |

| Sol-Gel | - | 80 (drying) | 20 (drying) | - | Oxalic acid, Ethanol | [10] |

Table 2: Physicochemical Properties of Synthesized MnO₂ Nanoparticles

| Synthesis Method | Nanoparticle Size (nm) | Morphology | Crystalline Phase | Surface Area (m²/g) | Reference |

| Hydrothermal | - | Spherical, Rod-like | α-MnO₂ | - | [1] |

| Green Synthesis | 38.54 - 899.5 | Aggregates | Crystalline | - | [4] |

| Co-precipitation | 25-30 | Spherical | Cubic | - | [7] |

| Solvothermal | - | - | MnO | - | [8] |

| Sol-Gel | 29.7 | Interlaced plates | Mn₃O₄ | - | [10] |

Visualization of Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate the experimental workflows and a proposed reaction mechanism for the synthesis of MnO₂ nanoparticles.

Conclusion

This compound is a versatile and effective precursor for the synthesis of manganese dioxide nanoparticles through various methods. This guide has provided detailed experimental protocols for hydrothermal, green synthesis, co-precipitation, solvothermal, and sol-gel methods. The quantitative data presented in the tables allows for a comparative analysis of the different synthesis routes and their outcomes. The provided diagrams offer a visual representation of the experimental workflows and the underlying reaction mechanism. Researchers and drug development professionals can utilize this information to select and optimize the most suitable synthesis method to produce MnO₂ nanoparticles with the desired characteristics for their specific applications, paving the way for advancements in nanomedicine and materials science.

References

- 1. rjpbcs.com [rjpbcs.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. scientificarchives.com [scientificarchives.com]

- 4. ias.ac.in [ias.ac.in]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. ijirset.com [ijirset.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Manganese Oxide Nanoparticle Synthesis by Thermal Decomposition of Manganese(II) Acetylacetonate [jove.com]

- 10. researchgate.net [researchgate.net]

physical and chemical properties of manganese acetate tetrahydrate

An In-depth Technical Guide to Manganese (II) Acetate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of manganese (II) acetate tetrahydrate. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. The guide details its chemical structure, physical characteristics, and reactivity, supported by experimental protocols and data.

General and Physicochemical Properties

Manganese (II) acetate tetrahydrate is a pale pink crystalline solid.[1][2][3][4][5][6][7][8] It is the tetrahydrate salt of manganese(II) and acetic acid. The compound is known by several names, including manganous acetate tetrahydrate and manganese diacetate tetrahydrate.[1][3][5]

General Properties

A summary of the general properties is presented in the table below.

| Property | Value |

| Chemical Formula | Mn(CH₃COO)₂·4H₂O[1][3][8][9] or C₄H₁₄MnO₈[2][3] |

| IUPAC Name | manganese(2+);diacetate;tetrahydrate[2][3] |

| CAS Number | 6156-78-1[1][3][8][10] |

| Molar Mass | 245.087 g/mol [1], 245.09 g/mol [2][3][5][6][7][8][11][12] |

| Appearance | Light pink/pale red crystalline solid/powder[1][2][3][4][5][6][7][8][10] |

| Crystal System | Monoclinic[9][13][14][15] |

| Space Group | P2₁/c[13][14][16] |

Physical Properties

Quantitative physical data for manganese (II) acetate tetrahydrate are crucial for its application in various experimental settings.

| Property | Value |

| Melting Point | 80 °C (176 °F; 353 K)[1][3][9][15][17] |

| Decomposition Temp. | Dehydration begins at 80-120 °C[17]; further decomposition occurs at >300 °C[18] |

| Density | 1.59 g/cm³[1], 1.589 g/mL at 25 °C[3][6][9][10][12][16][19] |

| pH | 6.0 - 8.5[8]; ~7.0 in a 50 g/L aqueous solution at 20 °C[10][18][20] |

| Magnetic Susceptibility (χ) | +13,650·10⁻⁶ cm³/mol[1] |

Solubility

The compound is soluble in water and various polar organic solvents.[1][3][10][11]

| Solvent | Solubility |

| Water | ~700 g/L at 20 °C[1]; 64.5 g/100 g at 50 °C[15] |

| Methanol | Soluble[1][3][10][11][16] |

| Ethanol | Soluble[1][3][10][11][15][16] |

| Acetic Acid | Soluble[1][10][11][16] |

Experimental Protocols

This section details methodologies for the synthesis, purification, and analysis of manganese (II) acetate tetrahydrate.

Synthesis and Purification

A common laboratory-scale synthesis involves the reaction of manganese (II) carbonate with acetic acid.[1][4][9] Reaction: MnCO₃ + 2 CH₃COOH → Mn(CH₃COO)₂ + H₂O + CO₂[1][9]

Detailed Purification Protocol: A method for obtaining high-purity manganese (II) acetate tetrahydrate involves the following steps[21]:

-

Dissolution: Manganese carbonate is dissolved in acetic acid.

-

Impurity Precipitation: The resulting solution is alkalized with aqueous ammonia to a pH of 7.5–8. This step precipitates heavy metal impurities.

-

Filtration: The solution is filtered to remove the precipitated impurities.

-

Controlled Crystallization: The purified solution undergoes crystallization via controlled cooling from 40 °C to 20 °C, accompanied by intense stirring to ensure uniform crystal growth.

-

Washing: The crystalline precipitate is filtered and washed with a pure, saturated manganese acetate solution.

-

Drying: The final product is dried to yield high-purity Mn(CH₃COO)₂·4H₂O.

Caption: Synthesis and purification workflow for manganese (II) acetate tetrahydrate.

Thermal Analysis (TGA/DSC)

The thermal decomposition of manganese (II) acetate tetrahydrate has been studied using thermogravimetry (TG), differential thermal analysis (DTA), and differential scanning calorimetry (DSC).[22][23] The process occurs in distinct stages when heated in an inert atmosphere.

Methodology: Non-isothermal analysis is performed by heating the sample from ambient temperature to approximately 500 °C at a constant ramp rate (e.g., 5 °C/min) under a controlled atmosphere (e.g., nitrogen).[23]

Decomposition Pathway:

-

Stage 1 (Dehydration): Occurs between 20 °C and 125 °C, corresponding to the loss of four water molecules of hydration.[23] This process involves two overlapping steps.[22][23]

-

Stage 2 (Melting and Intermediate Formation): The first dehydration step is followed by melting at approximately 120 °C.[22] An exothermic process around 155 °C suggests the formation of a manganese acetate hydroxide intermediate.[22][23]

-

Stage 3 (Decomposition): Between 190 °C and 346 °C, the anhydrous salt decomposes.[23]

-

Final Residue: In an inert (N₂) or reducing (H₂) atmosphere, the final solid product is manganese (II) oxide (MnO). In an oxidizing atmosphere (air), it is manganese (II,III) oxide (Mn₃O₄).[22][23]

-

Gaseous Products: The decomposition releases a mixture of volatile compounds, including acetone, acetic acid, CO, CO₂, and trace amounts of acetaldehyde, methane, and isobutene.[22][23]

Caption: Thermal decomposition pathway of manganese (II) acetate tetrahydrate.

Spectroscopic Analysis (FTIR)

Fourier-transform infrared (FTIR) spectroscopy is a valuable tool for characterizing manganese (II) acetate tetrahydrate and its decomposition products.

Methodology: Spectra are typically recorded using the KBr-pellet technique.[2] The sample is finely ground with potassium bromide and pressed into a transparent disk for analysis.

Spectral Features:

-

The FTIR spectrum of the parent compound shows characteristic absorption bands for the acetate group and water of hydration.

-

During thermal decomposition, changes in the spectrum can be monitored. For example, the bands corresponding to water molecules will disappear upon dehydration.

-

The formation of manganese oxide as the final product is confirmed by the appearance of characteristic O-Mn-O stretching vibration bands in the 400–750 cm⁻¹ region.[24]

Applications in Research and Development

Manganese (II) acetate tetrahydrate is a versatile compound with numerous applications in industrial and research settings.

-

Catalysis: It serves as an oxidation catalyst in organic synthesis, such as in the production of polyesters and paints.[3][4][11][25]

-

Materials Science: It is a common precursor for synthesizing various manganese-based materials, including manganese oxides (e.g., MnO₂, Mn₃O₄) used in batteries, catalysts, and ceramics.[5][26]

-

Biochemical Research: In biological systems, it serves as a source of manganese ions (Mn²⁺), which are essential cofactors for numerous enzymes. This makes it useful for studying metabolic pathways and enzyme kinetics.[26]

-

Drug Development and Pharmaceuticals: The compound is explored for its potential in pharmaceutical formulations, particularly for treating conditions related to manganese deficiency.[5][7][26] It can also be used as a reagent or intermediate in the synthesis of active pharmaceutical ingredients.[7]

-

Other Uses: It is also employed as a mordant in the textile industry for dyeing, a drier for paints and varnishes, and as a micronutrient in fertilizers for agriculture.[3][11][25][26]

References

- 1. Manganese(II) acetate - Wikipedia [en.wikipedia.org]

- 2. Manganese acetate tetrahydrate | C4H14MnO8 | CID 93021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Manganese(II) acetate tetrahydrate, Mn 22% (typical) | Fisher Scientific [fishersci.ca]

- 4. Manganese(II) acetate tetrahydrate - Manganese acetate formula [ceramic-glazes.com]

- 5. chemimpex.com [chemimpex.com]

- 6. americanelements.com [americanelements.com]

- 7. Manganese Acetate – High-Purity Catalyst & Industrial Chemical Compound_Food minerals_Food additives_Product_Jiangsu Khonor Chemicals Co.,Limited [khonorchem.com]

- 8. This compound - this compound (Extra Pure) Manufacturer from Mumbai [m.avachemicals.net]

- 9. Manganese(II) acetate - Crystal growing [en.crystalls.info]

- 10. chembk.com [chembk.com]

- 11. Manganese(II) acetate tetrahydrate, Mn 22% (typical) 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 12. chemicalpoint.eu [chemicalpoint.eu]

- 13. [PDF] Crystal structure of this compound | Semantic Scholar [semanticscholar.org]

- 14. scispace.com [scispace.com]

- 15. manganese(II) acetate tetrahydrate [chemister.ru]

- 16. MANGANESE(II) ACETATE TETRAHYDRATE | 6156-78-1 [chemicalbook.com]

- 17. Manganese(II) Acetate Tetrahydrate [benchchem.com]

- 18. carlroth.com:443 [carlroth.com:443]

- 19. MANGANESE(II) ACETATE TETRAHYDRATE CAS#: 6156-78-1 [m.chemicalbook.com]

- 20. merckmillipore.com [merckmillipore.com]

- 21. sibran.ru [sibran.ru]

- 22. researchgate.net [researchgate.net]

- 23. 2024.sci-hub.se [2024.sci-hub.se]

- 24. researchgate.net [researchgate.net]

- 25. elemtrade.com [elemtrade.com]

- 26. chemimpex.com [chemimpex.com]

The Coordination Chemistry of Manganese(II) Acetate Complexes: A Technical Guide for Researchers and Drug Development Professionals

An exploration of the synthesis, structure, reactivity, and applications of manganese(II) acetate complexes, offering insights for catalysis and medicinal chemistry.

Manganese(II) acetate serves as a versatile and crucial precursor in the field of coordination chemistry. Its ability to form a diverse array of complexes with varied geometries and nuclearities has positioned it as a valuable tool for researchers, particularly those in drug development and materials science. This technical guide provides an in-depth overview of the core principles of manganese(II) acetate coordination chemistry, detailing experimental protocols, structural characteristics, and key applications.

Synthesis of Manganese(II) Acetate Complexes

The synthesis of manganese(II) acetate itself can be achieved through the reaction of manganese(II,III) oxide or manganese(II) carbonate with acetic acid.[1] The resulting manganese(II) acetate, which exists in anhydrous, dihydrate, and tetrahydrate forms, is a common starting material for the synthesis of more complex coordination compounds.[1][2]

A general and straightforward method for the synthesis of manganese(II) acetate complexes involves the reaction of manganese(II) acetate tetrahydrate with a desired ligand in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, plays a critical role in determining the final product's structure and properties.

General Experimental Protocol for the Synthesis of a Manganese(II) Acetate Complex with a Nitrogen-Donor Ligand

This protocol provides a template for the synthesis of a manganese(II) acetate complex with a generic nitrogen-containing heterocyclic ligand (L).

Materials:

-

Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

-

Nitrogen-donor ligand (L) (e.g., pyridine, bipyridine, phenanthroline)

-

Ethanol (or other suitable solvent)

-

Deionized water

Procedure:

-

Dissolve a stoichiometric amount of manganese(II) acetate tetrahydrate in a minimal amount of deionized water.

-

In a separate flask, dissolve the nitrogen-donor ligand (L) in ethanol. The molar ratio of Mn(OAc)₂ to L can be varied to target different coordination environments.

-

Slowly add the aqueous solution of manganese(II) acetate to the ethanolic solution of the ligand with constant stirring.

-

The reaction mixture may be heated to reflux for a specified period to ensure complete reaction.

-

Allow the solution to cool slowly to room temperature.

-

Crystals of the manganese(II) acetate complex may form upon cooling or after slow evaporation of the solvent.

-

Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

Note: The specific conditions, including solvent, temperature, and reaction time, should be optimized for each specific ligand.

Structural Characterization and Coordination Modes

Manganese(II), with its d⁵ electronic configuration, does not exhibit a crystal field stabilization energy, leading to a variety of possible coordination geometries. However, octahedral geometry is the most prevalent for manganese(II) complexes.[1][3] The acetate ligand can coordinate to the manganese(II) center in several modes, including monodentate, bidentate (chelating), and bridging fashions. The bridging mode is common and often leads to the formation of polynuclear complexes and coordination polymers.[3]

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of these complexes, providing data on bond lengths, bond angles, and overall molecular geometry.

Spectroscopic Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for probing the coordination mode of the acetate ligand. The positions of the asymmetric (νₐsym(COO⁻)) and symmetric (νₛym(COO⁻)) carboxylate stretching vibrations are indicative of its binding mode. For instance, a larger separation (Δν = νₐsym - νₛym) is often observed for monodentate coordination compared to bidentate or bridging modes. The room-temperature IR spectrum of Mn(OAc)₂ shows strong carboxylate modes at approximately 1388 and 1566 cm⁻¹, suggesting a bridging connection in the solid state.[3]

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is particularly useful for studying paramagnetic manganese(II) complexes. The spectrum can provide information about the electronic environment and symmetry of the manganese center.

Quantitative Data Summary

The following tables summarize key quantitative data for representative manganese(II) acetate complexes.

| Complex | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Ref. |

| Mn(CH₃COO)₂·4H₂O | Monoclinic | P2₁/c | - | - | - | - | - | - | - | [4] |

| Mn₄(OAc)₁₀[EMIM]₂ | Triclinic | P-1 | 9.362(2) | 10.820(3) | 12.659(3) | 70.170(5) | 87.581(5) | 79.631(6) | 1186.3(5) | [1] |

| [Mn(dipic)(bipy)]·2H₂O | - | - | - | - | - | - | - | - | - | [5] |

| [Mn(mef–O)₂(bipy)(MeOH)₂] | - | - | - | - | - | - | - | - | - | [6] |

Table 1: Crystallographic Data for Selected Manganese(II) Acetate Complexes.

| Complex | Mn-O (Å) | Mn-N (Å) | O-Mn-O (°) | N-Mn-N (°) | Ref. |

| [Mn(mef–O)₂(py)₂(H₂O)(MeOH)]·1.5py | 2.133(2) - 2.259(3) | - | - | - | [6] |

| [Mn(tO2DO2A)(H₂O)]·2H₂O | 2.15 - 2.30 (carboxylate) | - | - | - | [7] |

Table 2: Selected Bond Lengths and Angles for Manganese(II) Acetate Complexes.

| Complex | Method | Magnetic Moment (μB) | Temperature (K) | Ref. |

| Mn(II) complexes with semicarbazones | - | 5.8 - 6.0 | Room | [8] |

| Mn(IV) complexes | - | 3.967 - 4.08 | - | [9] |

Table 3: Magnetic Properties of Manganese Complexes.

| Complex | νₐsym(COO⁻) (cm⁻¹) | νₛym(COO⁻) (cm⁻¹) | Δν (cm⁻¹) | Ref. |

| Mn(OAc)₂ | 1566 | 1388 | 178 | [3] |

| [Μn(mef–O)₂(py)₂(H₂O)(MeOH)]·1.5py | 1581 | 1389 | 192 | [6] |

Table 4: Infrared Spectroscopic Data for the Acetate Ligand in Manganese(II) Complexes.

Applications in Drug Development

Manganese(II) acetate complexes have emerged as significant players in various aspects of drug development, from the synthesis of bioactive molecules to their potential use as therapeutic and diagnostic agents.

Catalysis in Organic Synthesis

Manganese acetate is an effective catalyst for a range of organic transformations that are crucial in the synthesis of pharmaceuticals.[10][11] It can promote oxidation reactions, such as the conversion of alcohols to aldehydes or ketones, and facilitate the formation of carbon-carbon bonds.[10] The catalytic activity of manganese complexes is often attributed to the ability of manganese to exist in multiple oxidation states, enabling it to participate in redox cycles.[12] This catalytic prowess allows for the late-stage functionalization of complex molecules, a valuable strategy for the rapid diversification of drug candidates and the synthesis of metabolites.[13]

MRI Contrast Agents

Manganese(II) complexes are being extensively investigated as alternatives to gadolinium-based contrast agents for Magnetic Resonance Imaging (MRI).[14][15][16] The paramagnetic nature of the high-spin d⁵ Mn(II) ion, with its five unpaired electrons, makes it highly effective at shortening the T₁ relaxation time of water protons, thereby enhancing the MRI signal.[17][18] The design of stable and inert Mn(II) complexes with ligands such as those derived from 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) is a key area of research to prevent the release of potentially toxic free manganese ions in vivo.[17] Some manganese complexes have shown promise as liver-specific MRI contrast agents.[14]

Biological Activity

Certain manganese(II) complexes have demonstrated interesting biological activities, including anticancer, antimicrobial, and antifungal properties.[6][19] The mechanism of action is often linked to the complex's ability to interact with biological macromolecules like DNA or to generate reactive oxygen species.[20] For example, manganese(II) complexes with non-steroidal anti-inflammatory drugs (NSAIDs) have been shown to interact with DNA via intercalation and exhibit antioxidant activity.[6]

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the study of manganese(II) acetate complexes.

References

- 1. Synthesis, Characterization, and Crystal Structures of Two New Manganese Aceto EMIM Ionic Compounds with Chains of Mn2+ Ions Coordinated Exclusively by Acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Manganese(II) acetate - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. [PDF] Crystal structure of manganese acetate tetrahydrate | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Expanding the Ligand Classes Used for Mn(II) Complexation: Oxa-aza Macrocycles Make the Difference [mdpi.com]

- 8. ias.ac.in [ias.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. Manganese Acetate for Chemical Industries [manglamchemicals.com]

- 11. laboratorynotes.com [laboratorynotes.com]

- 12. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 13. Sustainable manganese catalysis for late-stage C–H functionalization of bioactive structural motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Mn-Based MRI Contrast Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Revisiting an old friend: manganese-based MRI contrast agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Frontiers | Can Mn coordination compounds be good candidates for medical applications? [frontiersin.org]

- 20. researchgate.net [researchgate.net]

Spectroscopic Analysis of Manganese Acetate Tetrahydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of manganese acetate tetrahydrate [Mn(CH₃COO)₂·4H₂O], focusing on Infrared (IR) and Raman spectroscopy. This document details the vibrational characteristics of the compound, offering insights into its molecular structure and bonding. The guide includes detailed experimental protocols, quantitative data summarized in tabular format, and logical workflow diagrams to facilitate understanding and replication of the analytical procedures.

Introduction

This compound is a moderately water-soluble crystalline solid that serves as a precursor in various chemical syntheses and as a catalyst. A thorough understanding of its structural and vibrational properties is crucial for its application in research and development, particularly in the synthesis of manganese-based materials and pharmaceuticals. Infrared and Raman spectroscopy are powerful non-destructive techniques for elucidating the molecular structure, identifying functional groups, and studying the coordination chemistry of this compound. This guide presents a detailed spectroscopic characterization of this compound.

Molecular Structure and Vibrational Modes

This compound crystallizes in a monoclinic system. The manganese(II) ion is coordinated by oxygen atoms from both the acetate ligands and water molecules. The acetate group can coordinate to the metal ion in several ways (unidentate, bidentate chelating, or bidentate bridging), which influences the vibrational frequencies of its carboxylate group. In this compound, the acetate ions act as bridging ligands, and the water molecules are also coordinated to the manganese center.

The vibrational spectrum of this compound is characterized by the vibrational modes of the acetate ion (CH₃COO⁻), the coordinated water molecules (H₂O), and the manganese-oxygen (Mn-O) bonds.

Key Vibrational Modes:

-

Acetate Vibrations:

-

C-H stretching and bending: Vibrations of the methyl (CH₃) group.

-

C-C stretching: Vibration of the carbon-carbon bond.

-

COO⁻ stretching: Symmetric and asymmetric stretching of the carboxylate group. The separation between these two stretching frequencies (Δν) is indicative of the coordination mode of the acetate ligand.

-

COO⁻ bending and rocking: In-plane and out-of-plane bending motions of the carboxylate group.

-

-

Water Vibrations:

-

O-H stretching: Symmetric and asymmetric stretching of the water molecules. These are often observed as broad bands due to hydrogen bonding.

-

H-O-H bending: Bending vibration of the water molecules.

-

-

Manganese-Oxygen Vibrations:

-

Mn-O stretching: Vibrations corresponding to the bonds between the manganese ion and the oxygen atoms of the acetate and water ligands. These typically appear in the low-frequency region of the spectrum.

-

Experimental Protocols

The following sections describe generalized yet detailed methodologies for acquiring IR and Raman spectra of this compound.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid this compound to identify its functional groups and infer the coordination environment.

Methodology: Fourier Transform Infrared (FTIR) spectroscopy using the KBr pellet technique.[1]

Instrumentation: A Bruker IFS 85 FTIR spectrometer or an equivalent instrument.[1]

Procedure:

-

Sample Preparation:

-

Thoroughly dry high-purity potassium bromide (KBr) powder in an oven at 110°C for at least 2 hours to remove any adsorbed water.

-

Grind a small amount (1-2 mg) of this compound with approximately 200 mg of the dried KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained. The grinding should be done quickly to minimize atmospheric moisture absorption by the hygroscopic KBr.

-

Transfer the powdered mixture into a pellet-forming die.

-

Press the powder under high pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a spectral range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

-

Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of solid this compound, which provides complementary information to the IR spectrum, particularly for symmetric vibrations and low-frequency modes.

Methodology: Fourier Transform (FT) Raman spectroscopy.

Instrumentation: A Bio-Rad FTS 175C spectrometer with a Raman accessory, or a similar dispersive or FT-Raman system.[1]

Procedure:

-

Sample Preparation:

-

Place a small amount of the crystalline this compound powder into a sample holder, such as a glass capillary tube or an aluminum well plate. No extensive sample preparation is typically required.

-

-

Spectral Acquisition:

-

Position the sample at the focal point of the laser beam within the spectrometer.

-

Use a suitable laser excitation source. A Nd:YAG laser operating at 1064 nm is common for FT-Raman to minimize fluorescence. For dispersive Raman, visible lasers (e.g., 532 nm or 785 nm) can be used, but care must be taken to avoid sample degradation.

-

Set the laser power to a level that provides a good signal without causing thermal decomposition of the sample (typically 50-200 mW).

-

Collect the Raman scattered light in a backscattering or 90° geometry.

-

Acquire the spectrum over a desired Raman shift range, typically from 3500 cm⁻¹ to 100 cm⁻¹.

-

Accumulate multiple scans (e.g., 100-500) to achieve a good signal-to-noise ratio.

-

The resulting spectrum plots Raman intensity versus Raman shift (cm⁻¹).

-

Data Presentation

The following tables summarize the characteristic vibrational frequencies and their assignments for this compound based on published data and spectroscopic principles.

Table 1: Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~3400 | Broad, Strong | ν(O-H) | O-H stretching of coordinated water |

| ~1635 | Strong | δ(H₂O) | H-O-H bending of coordinated water |

| ~1560 | Very Strong | νₐₛ(COO⁻) | Asymmetric C-O stretching of acetate |

| ~1415 | Very Strong | νₛ(COO⁻) | Symmetric C-O stretching of acetate |

| ~1340 | Medium | δₐₛ(CH₃) | Asymmetric C-H bending of methyl group |

| ~1045 | Weak | ρ(CH₃) | C-H rocking of methyl group |

| ~940 | Medium | ν(C-C) | C-C stretching of acetate |

| ~670 | Medium | δ(COO⁻) | O-C-O bending of acetate |

| ~615 | Medium | ω(COO⁻) | O-C-O wagging of acetate |

| ~410 | Weak | ν(Mn-O) | Mn-O stretching |

Table 2: Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~2980 | Medium | νₐₛ(CH₃) | Asymmetric C-H stretching |

| ~2930 | Strong | νₛ(CH₃) | Symmetric C-H stretching |

| ~1440 | Strong | δₐₛ(CH₃) | Asymmetric C-H bending |

| ~1415 | Very Strong | νₛ(COO⁻) | Symmetric C-O stretching of acetate |

| ~940 | Strong | ν(C-C) | C-C stretching of acetate |

| ~670 | Medium | δ(COO⁻) | O-C-O bending of acetate |

| ~615 | Medium | ω(COO⁻) | O-C-O wagging of acetate |

| ~410 | Medium | ν(Mn-O) | Mn-O stretching |

| ~250 | Strong | Lattice Modes | Crystal lattice vibrations |

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis of this compound.

Caption: Experimental workflow for IR and Raman spectroscopic analysis.

Caption: Relationship between molecular components and vibrational spectra.

Conclusion

This technical guide has provided a detailed overview of the IR and Raman spectroscopic analysis of this compound. The presented data and experimental protocols offer a solid foundation for researchers and professionals working with this compound. The complementary nature of IR and Raman spectroscopy allows for a comprehensive vibrational characterization, yielding valuable insights into its structural properties. The provided workflows and logical diagrams serve as a clear guide for conducting and interpreting these spectroscopic analyses.

References

In-Depth Technical Guide to the Magnetic Properties of Manganese Acetate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese (II) acetate tetrahydrate, Mn(CH₃COO)₂·4H₂O, is a crystalline solid that has garnered interest for its intriguing magnetic properties, which are a direct consequence of its crystal structure and the electronic configuration of the manganese (II) ion. At ambient temperatures, it behaves as a typical paramagnetic material. However, as the temperature is lowered, it undergoes a phase transition to an antiferromagnetically ordered state.[1] This transition and the nature of the magnetic interactions within its crystal lattice have been the subject of numerous studies employing techniques such as magnetic susceptibility measurements, specific heat analysis, electron paramagnetic resonance (EPR), and neutron diffraction. This guide provides a comprehensive overview of the magnetic characteristics of manganese acetate tetrahydrate, detailing the experimental findings and the theoretical underpinnings of its magnetic behavior.

Crystal and Magnetic Structure

This compound crystallizes in the monoclinic system with the space group P2₁/c.[2][3][4] The structure consists of planes containing manganese atoms linked by acetate groups. These planes are separated by approximately 9.6 Å and are held together by hydrogen bonds.[2][3] This layered arrangement imparts a two-dimensional character to the magnetic interactions.

At low temperatures, around 3.2 K, this compound undergoes a transition to an antiferromagnetic state. In this state, the magnetic moments of adjacent manganese ions align in an antiparallel fashion. The application of an external magnetic field can induce a transition to a ferrimagnetic state. The primary mechanism for the magnetic interaction between the manganese (II) ions is superexchange, which is mediated by the bridging acetate ligands.

Quantitative Magnetic Data

The magnetic properties of this compound have been quantified through various experimental techniques. The following tables summarize the key magnetic parameters.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [2][3][4] |

| Space Group | P2₁/c | [2][3][4] |

| Magnetic Ordering | Antiferromagnetic | [1] |

| Néel Temperature (Tɴ) | ~3.2 K | |

| Molar Mass | 245.09 g/mol | [5] |

| Magnetic Susceptibility (χ) | +13,650·10⁻⁶ cm³/mol (at room temp) | [6] |

Table 1: Key Magnetic and Crystallographic Properties of this compound.

Experimental Protocols

A variety of experimental methods have been employed to characterize the magnetic properties of this compound.

Magnetic Susceptibility Measurement (Gouy Method)

Objective: To determine the magnetic susceptibility of a powdered sample as a function of temperature.

Methodology:

-

A powdered sample of this compound is packed into a cylindrical tube of known length and cross-sectional area.

-

The tube is suspended from a sensitive balance, with one end positioned between the poles of an electromagnet and the other end in a region of negligible magnetic field.

-

The apparent weight of the sample is measured in the absence of a magnetic field.

-

A known magnetic field is applied, and the change in the apparent weight of the sample is recorded.

-

This change in weight is directly proportional to the magnetic susceptibility of the sample.

-

The measurements are repeated at various temperatures to determine the temperature dependence of the susceptibility.

Specific Heat Measurement

Objective: To measure the heat capacity of the sample as a function of temperature, particularly around the magnetic ordering transition.

Methodology:

-

A known mass of the sample is attached to a sensitive calorimeter.

-

A known amount of heat is supplied to the sample, and the resulting change in temperature is measured with high precision.

-

The heat capacity is calculated from the heat input and the temperature change.

-

This process is repeated over a range of low temperatures, typically from below the expected transition temperature to well above it.

-

A sharp peak, known as a lambda anomaly, in the heat capacity versus temperature curve indicates the magnetic ordering temperature (Néel temperature).

Neutron Diffraction

Objective: To determine the precise arrangement of magnetic moments in the ordered state.

Methodology:

-

A beam of thermal neutrons with a known wavelength is directed at a crystalline sample of this compound.

-

The neutrons are scattered by both the atomic nuclei and the magnetic moments of the manganese ions.

-

The scattered neutrons are detected at various angles to produce a diffraction pattern.

-

By analyzing the intensities and positions of the magnetic Bragg peaks, which appear below the Néel temperature, the magnetic structure, including the orientation of the magnetic moments and the magnetic unit cell, can be determined.

Visualizations

Experimental Workflow for Magnetic Susceptibility Measurement

Caption: Workflow for determining magnetic susceptibility.

Logical Relationship of Magnetic Properties

Caption: Key factors determining magnetic behavior.

Conclusion

This compound serves as a model system for studying low-dimensional magnetism. Its well-defined crystal structure gives rise to predominantly two-dimensional magnetic interactions, leading to a transition from a paramagnetic to an antiferromagnetic state at approximately 3.2 K. The magnetic properties of this compound are a direct result of the superexchange interactions between manganese (II) ions, mediated by the bridging acetate ligands. The experimental techniques outlined in this guide provide a robust framework for characterizing such magnetic systems, offering valuable insights for researchers in materials science, chemistry, and drug development where understanding magnetic properties at the molecular level is crucial.

References

Methodological & Application

Application Notes and Protocols: Manganese Acetate Tetrahydrate as a Catalyst in Oxidation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese acetate, available as manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O) and manganese(III) acetate dihydrate (Mn(OAc)₃·2H₂O), serves as a versatile and effective catalyst in a variety of oxidation reactions crucial for organic synthesis.[1] Its applications range from the oxidation of alcohols and hydrocarbons to the formation of complex cyclic compounds.[1][2] This document provides detailed application notes and experimental protocols for key oxidation reactions catalyzed by manganese acetate, targeting professionals in research and drug development.

Manganese acetate's catalytic activity often involves single-electron transfer mechanisms, generating radical intermediates that can undergo further transformations.[2] This property is particularly useful in C-H functionalization and the formation of carbon-carbon and carbon-oxygen bonds. The choice between Mn(II) and Mn(III) acetate, along with the selection of an appropriate oxidant and reaction conditions, allows for tailored reactivity and selectivity in various synthetic pathways.

Application Note 1: Oxidation of Alcohols to Carbonyl Compounds

Overview: Manganese(II) acetate tetrahydrate, in combination with an oxidant such as tert-butyl hydroperoxide (TBHP), provides an efficient catalytic system for the oxidation of primary and secondary alcohols.[3] This method is notable for its ability to convert secondary alcohols to their corresponding ketones with high selectivity and yield.[3] Primary alcohols can also be oxidized, often leading to carboxylic acids.[3] The addition of a co-catalyst or additive, such as trifluoroacetic acid (TFA), can significantly enhance the reaction rate and efficiency.

General Workflow for Alcohol Oxidation:

Caption: General experimental workflow for the Mn(OAc)₂-catalyzed oxidation of alcohols.

Experimental Protocol: Oxidation of 2-Octanol to 2-Octanone

This protocol is adapted from a homogeneous catalytic system developed for the efficient and selective oxidation of various alcohols.[3]

Materials:

-

Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

-

2-Octanol

-

tert-Butyl hydroperoxide (TBHP), 70% in water

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (CH₃CN), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ethyl acetate

-

Round-bottom flask

-

Magnetic stirrer with heating

-

Condenser

-

Separatory funnel

Procedure:

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-octanol (1 mmol, 130.2 mg).

-

Add acetonitrile (1.5 mL) to dissolve the substrate.

-

Add manganese(II) acetate tetrahydrate (18 µmol, 4.4 mg, 1.8 mol%).

-

Add trifluoroacetic acid (91 µmol, 7 µL).

-

Begin stirring the mixture and heat to 80 °C.

-

Slowly add tert-butyl hydroperoxide (2.5 mmol, 313 µL) to the reaction mixture.

-

Maintain the reaction at 80 °C and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 16-21 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution (10 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution (20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure 2-octanone.

Quantitative Data for Alcohol Oxidation[3]

| Substrate (1 mmol) | Catalyst Loading (mol%) | Oxidant (equiv.) | Additive | Time (h) | Conversion (%) | Product(s) | Selectivity (%) |

| 2-Octanol | 1.8 | TBHP (2.5) | TFA | 21 | 87 | 2-Octanone | >99 |

| 1-Octanol | 1.8 | TBHP (2.5) | TFA | 21 | 100 | Octanoic acid | >99 |

| Benzyl alcohol | 1.8 | TBHP (2.5) | TFA | 16 | 100 | Benzoic acid | >99 |

| 4-Methoxybenzyl alcohol | 1.8 | TBHP (2.5) | TFA | 16 | 100 | 4-Methoxybenzoic acid | >99 |

| Borneol | 1.8 | TBHP (2.5) | TFA | 16 | 100 | Camphor | >99 |

| Fenchyl alcohol | 1.8 | TBHP (2.5) | TFA | 16 | 98 | Fenchone | >99 |

Application Note 2: Synthesis of γ-Lactones via Oxidative Radical Cyclization

Overview: Manganese(III) acetate is a powerful one-electron oxidant that can initiate radical reactions.[2] It is particularly effective in the oxidative addition of carboxylic acids to olefins, leading to the formation of γ-lactones.[2] This transformation proceeds through the formation of a carboxymethyl radical, which then adds to the double bond. Subsequent oxidation and cyclization yield the lactone product. This methodology is valuable for the construction of complex cyclic frameworks.

Simplified Catalytic Cycle for Mn(III)-Mediated Radical Formation:

Caption: Simplified cycle of Mn(III)-mediated radical generation from an enolizable substrate.

Experimental Protocol: Synthesis of a Fused Tricyclic γ-Lactone

This protocol is based on the manganese(III) acetate-mediated synthesis of fused tricyclic γ-lactones from cyclic alkenes bearing a carboxylic acid and a malonate group.[4]

Materials:

-

Manganese(III) acetate dihydrate (Mn(OAc)₃·2H₂O)

-

Copper(II) acetate (Cu(OAc)₂)

-

Starting alkene-dicarboxylic acid

-

Acetic acid (AcOH), glacial

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer with heating

-

Condenser

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve the starting alkene-dicarboxylic acid (1.0 equiv) in glacial acetic acid.

-

Add manganese(III) acetate dihydrate (2.5 equiv) and copper(II) acetate (0.2 equiv) to the solution.

-

Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction by TLC until the starting material is consumed. The dark brown color of the Mn(III) will fade as the reaction progresses.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash them sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel to yield the pure tricyclic γ-lactone.

Quantitative Data for γ-Lactone Synthesis[4]

| Substrate | Product | Yield (%) |

| (E)-2-(2-(Cyclohex-2-en-1-yl)acetyl)malonic acid | Tricyclic γ-lactone A | 75 |

| (E)-2-(2-(Cyclopent-2-en-1-yl)acetyl)malonic acid | Tricyclic γ-lactone B | 68 |

| (E)-2-(2-(Cyclohept-2-en-1-yl)acetyl)malonic acid | Tricyclic γ-lactone C | 71 |

Safety Considerations

-

Manganese acetate is an irritant and may cause skin and eye irritation. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this chemical.

-

Oxidation reactions can be exothermic. Proper temperature control and slow addition of reagents are crucial, especially on a larger scale.

-

Peroxides such as TBHP are strong oxidizers and can be explosive. Handle with care and store appropriately.

Conclusion

Manganese acetate tetrahydrate is a cost-effective and versatile catalyst for a range of synthetically important oxidation reactions. The protocols and data presented here demonstrate its utility in the selective oxidation of alcohols and the construction of complex molecular architectures through radical cyclizations. These methods offer practical and efficient pathways for the synthesis of valuable compounds for the pharmaceutical and chemical industries.

References

- 1. Manganese Acetate for Chemical Industries [manglamchemicals.com]

- 2. Manganese-mediated coupling reactions - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of fused tricyclic γ-lactones mediated by manganese(iii) acetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Notes: Synthesis of Saturated Polyester Resin via Melt Polycondensation Using a Manganese Acetate Catalyst

Objective

This document provides a detailed experimental protocol for the synthesis of a saturated polyester resin using manganese (II) acetate as a catalyst. The methodology is based on a two-stage melt polycondensation process, a common industrial method for producing polyesters. These notes are intended for researchers, scientists, and professionals in polymer chemistry and material science, offering a clear, reproducible procedure and representative data to guide the synthesis and characterization of polyester resins.

Introduction to Manganese-Catalyzed Polyesterification

Polyesters are a critical class of polymers typically synthesized through the polycondensation reaction of a dicarboxylic acid (or its ester derivative) with a diol. The reaction is generally carried out at high temperatures under vacuum to facilitate the removal of the condensation byproduct (e.g., water or methanol) and drive the polymerization towards a high molecular weight product.

While various metal compounds can catalyze this process, manganese acetate is a known and effective catalyst for polymerization and transesterification reactions.[1][2] It is particularly noted for its role in the transesterification step of dimethyl terephthalate (DMT) with ethylene glycol in some industrial processes for producing polyethylene terephthalate (PET).[1] The manganese cation is believed to coordinate with the carbonyl oxygen of the ester or acid, increasing its electrophilicity and facilitating the nucleophilic attack by the hydroxyl group of the diol, thereby accelerating the esterification and transesterification reactions. This protocol details the synthesis of a polyester from purified terephthalic acid (PTA) and ethylene glycol (EG).

Data Presentation

The following tables summarize representative data for the synthesis of a polyester resin using manganese (II) acetate as a catalyst. The data illustrates the expected progression of the reaction and the influence of catalyst concentration on the final polymer properties.

Table 1: Reaction Progression Over Time

| Parameter | Stage 1: Esterification (2 hours) | Stage 2: Polycondensation (0.5 hours) | Stage 2: Polycondensation (1 hour) | Stage 2: Polycondensation (2 hours) |

| Temperature | 245°C | 275°C | 275°C | 275°C |

| Pressure | Atmospheric | < 1 mmHg | < 1 mmHg | < 1 mmHg |

| Acid Number (mg KOH/g) | ~15-20 | < 5 | < 2 | < 1 |

| Number-Average MW (Mn) | Low (Oligomers) | Increasing | Moderate | High |

| Intrinsic Viscosity (dL/g) | < 0.1 | ~0.3 | ~0.45 | ~0.6 |

Table 2: Effect of Catalyst Concentration on Final Polymer Properties (2-hour Polycondensation)

| Catalyst Loading (ppm Mn) | Final Intrinsic Viscosity (dL/g) | Number-Average MW (Mn, g/mol ) | Polydispersity Index (PDI) | Appearance |

| 50 | 0.48 | ~15,000 | ~2.1 | Off-white |

| 100 | 0.60 | ~22,000 | ~2.2 | Slightly gray |

| 200 | 0.65 | ~25,000 | ~2.3 | Grayish tint |

| 300 | 0.66 | ~26,000 | ~2.3 | Grayish tint |

Note: Data are representative and may vary based on specific experimental conditions and equipment.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of polyester resin via the two-stage melt polycondensation process.

Caption: Workflow for polyester resin synthesis.

Experimental Protocol

Materials and Equipment

-

Reactants:

-

Purified Terephthalic Acid (PTA): Polymer grade, (C₈H₆O₄)

-

Ethylene Glycol (EG): Polymer grade, (C₂H₆O₂)

-

Manganese (II) Acetate Tetrahydrate (Mn(OAc)₂·4H₂O): Catalyst, ACS reagent grade

-

-

Equipment:

-

Jacketed glass reactor (1 L) or stainless-steel autoclave equipped with:

-

Mechanical stirrer (anchor or helical type) with torque measurement

-

Nitrogen inlet

-

Thermocouple for melt temperature measurement

-

Vigreux column connected to a condenser and collection flask

-

Vacuum pump capable of reaching < 1 mmHg

-

-

Heating mantle or oil bath

-

Standard laboratory glassware

-

Analytical instruments: viscometer, GPC, DSC, FTIR spectrometer

-

Safety Precautions

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and heat-resistant gloves.

-

Hot ethylene glycol can cause severe burns. Handle with care.

-

The reaction is performed under high vacuum and high temperature; ensure the reactor is rated for these conditions to prevent implosion.

Synthesis Procedure

This procedure is based on a molar ratio of EG to PTA of 1.2:1 and a catalyst loading of 100 ppm of Mn relative to the final polymer weight.

3.1. Reactant Charging

-